molecular formula C26H22N2O7S B2406119 ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4-methylthiophene-3-carboxylate CAS No. 476366-06-0

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4-methylthiophene-3-carboxylate

Cat. No.: B2406119
CAS No.: 476366-06-0
M. Wt: 506.53
InChI Key: VHTDSPMWEIJYDG-UHFFFAOYSA-N
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Description

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H22N2O7S and its molecular weight is 506.53. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O7S/c1-3-33-26(32)22-14(2)20(11-15-8-9-18-19(10-15)35-13-34-18)36-23(22)27-21(29)12-28-24(30)16-6-4-5-7-17(16)25(28)31/h4-10H,3,11-13H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTDSPMWEIJYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzodioxole Ring : Achieved through cyclization reactions.
  • Introduction of the Acetamido Group : Utilizes nucleophilic substitution reactions.
  • Formation of the Thiophene Ring : Involves cyclization with sulfur-containing reagents.
  • Esterification : The final step forms the ethyl ester from the carboxylic acid group.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Case Studies and Research Findings

Research has indicated various biological activities associated with compounds structurally similar to this compound:

  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo models. For instance, studies on MEK inhibitors demonstrated significant growth inhibition in colorectal and pancreatic cancer cell lines .
  • Neuroprotective Effects : Certain derivatives exhibit neuroprotective properties by modulating oxidative stress and apoptosis pathways in neuronal cells .
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens .

Data Table of Biological Activities

Activity TypeCompound ExampleObserved EffectsReference
AnticancerARRY-142886Inhibits MEK1/ERK pathway; reduces tumor growth
NeuroprotectiveVarious benzodioxole derivativesReduces oxidative stress; protects neuronal cells
AntimicrobialBenzodioxole derivativesEffective against Gram-positive and Gram-negative bacteria

Scientific Research Applications

The compound ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4-methylthiophene-3-carboxylate has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, particularly in anticancer research, as well as its synthetic methodologies and pharmacological profiles.

Structural Formula

C20H22N2O5S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_5\text{S}

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant antitumor activity in assays conducted by the National Cancer Institute (NCI), showing a mean growth inhibition (GI) value of approximately 15.72 μM against tested human tumor cells . This suggests that the compound could serve as a lead structure for developing new anticancer drugs.

Synthesis Approaches

The synthesis of this compound can be achieved through several chemical reactions involving the appropriate precursors. Typical synthetic routes include:

  • Condensation Reactions : Combining thiophene derivatives with benzodioxole and isoindole components under acidic or basic conditions.
  • Functional Group Modifications : Utilizing standard organic transformations to introduce or modify functional groups on the thiophene ring or the acetamido side chain.

Yield and Purification

The yield of the synthesized compound varies depending on the reaction conditions and purification methods employed. Common techniques for purification include recrystallization and chromatographic methods such as HPLC (High-Performance Liquid Chromatography), which ensure high purity necessary for biological testing.

Drug-Like Properties

Pharmacokinetic studies using tools like SwissADME indicate that this compound possesses favorable drug-like properties, including adequate solubility and permeability characteristics . These properties are essential for further development into therapeutic agents.

Toxicity and Safety Profile

Initial toxicity assessments are crucial for determining the safety profile of new compounds. Although specific data on this compound's toxicity is limited, related compounds with similar structures have undergone extensive toxicological evaluations, providing a framework for predicting potential adverse effects .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating a potentially favorable therapeutic index . Further research is needed to elucidate the underlying mechanisms and optimize its efficacy.

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions starting with functionalized thiophene or pyrimidine precursors. A common approach includes:

  • Condensation reactions : Refluxing intermediates like 2-aminothiazol-4(5H)-one with sodium acetate in acetic acid for 3–5 hours to form crystalline products .
  • Key parameters : Temperature (reflux conditions), stoichiometric ratios of reagents, and purification methods (e.g., recrystallization from DMF/acetic acid mixtures). For example, Gewald-type reactions for thiophene derivatives require precise control of solvent polarity and catalyst activity to avoid side products .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural elucidation relies on:

  • X-ray crystallography : Provides precise bond lengths, angles, and torsion angles. For example, single-crystal studies of analogous compounds (e.g., ethyl 5-(4-chlorophenyl) derivatives) confirm the spatial arrangement of the benzodioxolyl and isoindol-1,3-dione moieties .
  • Spectroscopy : High-resolution NMR (¹H/¹³C) identifies proton environments and substituent effects. IR spectroscopy validates functional groups like carbonyls (e.g., 1700–1750 cm⁻¹ for ester and amide bonds) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures include:

  • PPE : Gloves, lab coats, and fume hoods to minimize inhalation or skin contact .
  • First aid : Immediate washing with water for skin/eye exposure and artificial respiration if inhaled. Refer to Safety Data Sheets (SDS) for compound-specific hazards, such as potential irritancy from thiophene or isoindole derivatives .

Advanced Research Questions

Q. How can computational methods like DFT optimize synthesis or predict reactivity?

  • DFT studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions. For example, DFT analysis of analogous thiophene-carboxylates identifies reactive sites for functionalization .
  • Reaction path search : Quantum chemical methods (e.g., ICReDD’s workflow) simulate transition states and narrow experimental conditions, reducing trial-and-error approaches. This is critical for designing novel derivatives with tailored bioactivity .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Cross-validation : Combine X-ray crystallography with dynamic NMR to detect tautomerism or conformational flexibility. For instance, discrepancies in carbonyl stretching frequencies (IR) may indicate hydrogen bonding or crystallographic packing effects .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas when isotopic patterns conflict with expected fragmentation (e.g., distinguishing between Cl/Br substituents) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Systematic substituent variation : Modify the benzodioxolyl or isoindol-1,3-dione groups to assess their impact on biological targets. For example, replacing the 4-methylthiophene group with electron-withdrawing substituents alters binding affinity in enzyme inhibition assays .
  • Computational docking : Use molecular dynamics simulations to predict interactions with receptors (e.g., kinases or GPCRs). Couple this with experimental IC₅₀ measurements to validate computational models .

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